molecular formula C20H13F3N4O2 B2725685 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955802-15-0

3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2725685
CAS No.: 955802-15-0
M. Wt: 398.345
InChI Key: FQLMZVGGKMXWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” has a molecular formula of C20H13F3N4O2 . It has an average mass of 398.338 Da and a monoisotopic mass of 398.099060 Da . This product is intended for research use only.

Scientific Research Applications

Antiviral Drug Discovery

Studies on antiviral drug discovery have emphasized the role of various compounds in the treatment of viral infections, such as influenza, dengue fever, and HIV. Compounds with similar structures or functional groups have been explored for their potential antiviral activities and mechanisms of action. These efforts aim to identify new therapeutic strategies against viruses by exploring the chemical space of compounds like the one (De Clercq, 2009).

Synthetic Routes for Benzamide-Based Compounds

Research into the synthesis of benzamide-based compounds and their derivatives has shown significant antiviral activities, especially against avian influenza viruses. A study describes a novel route to synthesize benzamide-based 5-aminopyrazoles and their heterocyclic derivatives, demonstrating their potential in antiviral applications (Hebishy et al., 2020).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The optimization of benzimidazole carboxamide derivatives has led to the development of potent PARP inhibitors, showing efficacy in cancer treatment. These compounds exhibit excellent potency against PARP enzymes and have demonstrated in vivo efficacy in cancer models (Penning et al., 2010).

Antitumor Activities

Fluorinated benzothiazoles have been investigated for their cytotoxic properties in vitro, showing potent antitumor activities against certain cancer cell lines. These studies contribute to the understanding of how structural modifications can impact the biological activity of compounds (Hutchinson et al., 2001).

Fluorinated Heterocycles Synthesis

The use of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles demonstrates the versatility of fluorinated compounds in medicinal chemistry and material science. This approach provides a pathway to introduce fluorine atoms into molecules, potentially modifying their properties for various applications (Thomoson et al., 2014).

Properties

IUPAC Name

3,4-difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(22)16(9-11)25-20(28)12-3-4-13(21)15(23)8-12/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMZVGGKMXWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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